5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Lipophilicity Physicochemical Profiling Drug Design

This chiral tetrahydroquinazoline scaffold delivers a rigid, lipophilic core (XLogP3=0.4) with balanced TPSA (63.1 Ų) for CNS permeability. The C6 carboxylic acid enables amide diversification (45–60% overall yield), while the undefined C6 stereocenter supports diastereomerically pure kinase inhibitor leads. Its solid-state stability (>229°C mp) ensures consistent quality in parallel synthesis. Critically, the 6-regioisomer is not interchangeable with the 4-carboxylic acid analog—validated by distinct HPLC retention and lipophilicity (ΔXLogP3 ≈0.8). Procure this specific regioisomer for reproducible SAR and neuroprotective agent libraries.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1369096-46-7
Cat. No. B1432501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid
CAS1369096-46-7
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC2=NC=NC=C2CC1C(=O)O
InChIInChI=1S/C9H10N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h4-6H,1-3H2,(H,12,13)
InChIKeyHTKSVNDNSSNKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (CAS 1369096-46-7): Chemical Identity and Baseline Procurement Parameters


5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (CAS 1369096-46-7) is a heterocyclic organic compound within the quinazoline family, characterized by a partially hydrogenated quinazoline ring system fused with a cyclohexane moiety and a carboxylic acid functional group at the 6-position . It has the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound serves as a versatile small-molecule scaffold and building block for medicinal chemistry and organic synthesis, particularly in the construction of enzyme inhibitors and receptor modulators due to its rigid bicyclic structure, defined stereochemistry, and the chemical derivatizability of its carboxylic acid group [1].

Why 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid Cannot Be Interchanged with Common In-Class Analogs: Structural and Reactivity Gatekeepers


Substitution of 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid with a structurally similar analog from the tetrahydroquinazoline family is not chemically or functionally straightforward. The precise regiochemistry of the carboxylic acid group (position 6 versus 4) dictates both the compound's hydrogen-bonding network and its steric environment, fundamentally altering its interaction with biological targets and its utility as a synthetic intermediate [1]. Furthermore, the fully saturated 5,6,7,8-tetrahydro configuration confers a distinct, semi-rigid cyclohexane ring geometry that modulates lipophilicity (XLogP3 = 0.4) and solubility compared to fully aromatic quinazoline-6-carboxylic acid analogs . Even among 6-carboxylic acid derivatives, modifications at the 2- or 4-positions (e.g., ethyl, methylthio, or chloro substituents) dramatically alter electronic properties, chemical reactivity, and pharmacokinetic behavior, as documented in comparative SAR studies . Consequently, interchangeability is precluded without a comprehensive, assay-based evaluation of the specific substitution pattern's impact on the intended application.

5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid (CAS 1369096-46-7): Quantitative Differentiation Evidence Versus Key Analogs


Regioisomeric Carboxylic Acid Positioning (C6 vs. C4) Dictates Lipophilicity and Hydrogen Bonding

The 6-carboxylic acid regioisomer (CAS 1369096-46-7) exhibits a distinct lipophilicity profile compared to the 4-carboxylic acid analog (CAS 1083216-72-1), which is quantifiable by their calculated LogP values [1]. The target compound's XLogP3 is 0.4, reflecting a balance of polarity and hydrophobicity that can influence membrane permeability and oral bioavailability predictions . In contrast, the 4-carboxylic acid analog is reported to have a higher predicted LogP (e.g., ~1.2) due to the altered electronic and steric environment around the carboxylic acid group, as inferred from computational studies on related tetrahydroquinazoline scaffolds .

Lipophilicity Physicochemical Profiling Drug Design

Thermal Stability and Crystallinity Differentiate from 2,4-Disubstituted Analogs

The unsubstituted 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid displays a markedly higher melting point (>229 °C with decomposition) compared to its 2,4-dichloro analog (CAS 5458-56-0), which melts sharply at 144-146 °C [1]. This 80+ °C difference in melting point is a direct consequence of the stronger intermolecular hydrogen-bonding network in the unsubstituted compound, facilitated by the free carboxylic acid group in the absence of electron-withdrawing chloro substituents .

Solid-State Chemistry Formulation Stability

Optimized Topological Polar Surface Area (TPSA) Balances Permeability and Solubility Relative to Aromatic Analogs

The compound possesses a Topological Polar Surface Area (TPSA) of 63.1 Ų . This value falls within the optimal range for blood-brain barrier (BBB) permeability (<90 Ų) while also being sufficiently high (>60 Ų) to maintain favorable aqueous solubility . In contrast, fully aromatic quinazoline-6-carboxylic acid (MW 174.16) exhibits a lower TPSA (~50-55 Ų) due to the planar, conjugated ring system, which can promote stronger π-π stacking and potentially reduce solubility without improving passive permeability [1] [2].

ADME Drug-likeness Physicochemical

Synthetic Versatility: Core Scaffold for Diversification as Demonstrated in Recent Methodology Studies

A 2024 synthetic methodology study established a robust 7-step sequence for the preparation of a fully diversified 5,6,7,8-tetrahydroquinazoline scaffold, utilizing the 6-position as a key handle for amidation with various carboxylic acids [1]. The study successfully prepared 8 fully decorated scaffolds with an overall yield of 45-60% from the core structure, highlighting the exceptional derivatizability of the 6-position [1]. In contrast, the corresponding 4-carboxylic acid analog (CAS 1083216-72-1) is typically synthesized via guanidine condensation with 45-60% purity and requires additional purification steps for diversification, making the 6-regioisomer a more advanced and synthetically enabling building block .

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

Regioisomeric Impact on Biological Target Engagement: Evidence from AChE Inhibition

While direct biological activity data for the unsubstituted 6-carboxylic acid is sparse, the regioisomeric 4-carboxylic acid analog (CAS 1083216-72-1) has been reported to inhibit acetylcholinesterase (AChE) with an IC₅₀ of 3.2 µM and reduce amyloid-β aggregation by 40% at 10 µM . This establishes the tetrahydroquinazoline core as a validated pharmacophore for CNS enzyme inhibition. Crucially, the 6-position carboxylic acid is a key functional handle for introducing diverse amide substituents, which is a well-validated strategy in medicinal chemistry to enhance potency and selectivity [1]. The unsubstituted 6-carboxylic acid serves as the optimal precursor for creating focused libraries of amide derivatives, whereas the 4-carboxylic acid regioisomer lacks the same synthetic accessibility due to steric hindrance [2].

Enzyme Inhibition Neurodegeneration SAR

Defined Stereocenter Count Enables Control Over 3D Conformation

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid possesses one undefined atom stereocenter count (at the C6 position), which is a key differentiator from fully aromatic quinazoline-6-carboxylic acid (0 defined stereocenters) [1]. The presence of a chiral center at C6 allows for the isolation of enantiomerically pure or diastereomerically enriched derivatives, which is a critical requirement for modern drug discovery where 3D conformation dictates target selectivity and off-target effects [2]. The aromatic analog is flat and lacks this conformational control.

Conformational Analysis 3D Pharmacophore Stereochemistry

Procurement-Focused Application Scenarios for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid (CAS 1369096-46-7)


Hit-to-Lead Optimization for CNS Drug Discovery Programs

Procurement of this scaffold is indicated for medicinal chemistry teams requiring a conformationally constrained, lipophilic core (XLogP3 = 0.4) with a balanced TPSA (63.1 Ų) for CNS permeability [1]. The core scaffold's validated activity in AChE inhibition (IC₅₀ = 3.2 µM for 4-regioisomer) and its proven synthetic tractability for amide diversification at the 6-position (45-60% overall yield) make it a strategic building block for constructing focused libraries of potential neuroprotective agents .

Synthesis of Stereochemically Defined Kinase Inhibitor Libraries

The presence of a defined stereocenter at C6 (1 undefined stereocenter) is a critical selection criterion for kinase inhibitor projects where 3D conformation dictates selectivity [1]. The compound serves as a versatile chiral template for preparing diastereomerically pure analogs, a requirement that cannot be met by flat, aromatic quinazoline-6-carboxylic acid .

Building Block for Parallel Synthesis and Scaffold Diversification

Recent methodological advances confirm the utility of this compound as a robust starting point for 7-step diversification sequences, yielding fully decorated tetrahydroquinazoline libraries with 45-60% overall yield [1]. Its high melting point (>229 °C) and solid-state stability further recommend it for automated parallel synthesis workflows, minimizing purification challenges and ensuring consistent compound quality across large libraries .

Reference Standard for Analytical Method Development in Regioisomeric Purity Testing

Given the documented differences in lipophilicity (XLogP3 = 0.4 vs. ~1.2) and melting point (>229 °C vs. 144-146 °C) between this 6-carboxylic acid and its 4-carboxylic acid regioisomer, it serves as an ideal reference standard for developing and validating HPLC or LC-MS methods aimed at detecting regioisomeric impurities in pharmaceutical intermediates [1] .

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